molecular formula C14H15N7O B2875391 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylpyrazine-2-carboxamide CAS No. 2034558-07-9

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylpyrazine-2-carboxamide

Cat. No.: B2875391
CAS No.: 2034558-07-9
M. Wt: 297.322
InChI Key: LMKFOCHFYFNRBL-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylpyrazine-2-carboxamide is a heterocyclic compound featuring a [1,2,4]triazolo[1,5-a]pyrimidine core linked via a propyl chain to a 5-methylpyrazine-2-carboxamide moiety. The triazolopyrimidine scaffold is notable for its rigidity and hydrogen-bonding capacity, while the pyrazine carboxamide group contributes to solubility and target-binding interactions.

Properties

IUPAC Name

5-methyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7O/c1-10-5-17-12(7-16-10)13(22)15-4-2-3-11-6-18-14-19-9-20-21(14)8-11/h5-9H,2-4H2,1H3,(H,15,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKFOCHFYFNRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylpyrazine-2-carboxamide is a compound characterized by its unique structural features that integrate a triazolo-pyrimidine moiety with a pyrazine carboxamide. This structural complexity suggests potential for diverse biological activities, particularly in therapeutic applications.

The molecular formula of the compound is C14H17N5OC_{14}H_{17}N_5O with a molecular weight of approximately 273.32 g/mol. Its structure includes:

  • A triazolo ring fused to a pyrimidine structure.
  • A pyrazine ring substituted with a carboxamide group.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

Anticancer Activity

Studies have shown that derivatives of triazolo-pyrimidines can inhibit cancer cell proliferation. For instance, compounds featuring similar structural elements have demonstrated cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of triazolo-pyrimidine derivatives. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In experimental models, certain derivatives have shown significant reductions in paw edema and inflammatory mediator levels.

Neuroprotective Properties

The neuroprotective effects of triazolo-pyrimidine derivatives have been explored in the context of neurodegenerative diseases. They may act by enhancing neurotrophic factor signaling and reducing oxidative stress in neuronal cells.

Study 1: Anticancer Activity

A study evaluated the anticancer properties of various triazolo-pyrimidine derivatives, including this compound. The compound exhibited IC50 values in the micromolar range against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The study concluded that the compound's mechanism involves apoptosis induction through caspase activation.

CompoundCell LineIC50 (µM)Mechanism
This compoundHeLa12.5Apoptosis
This compoundMCF715.0Apoptosis

Study 2: Anti-inflammatory Activity

In another investigation focused on anti-inflammatory effects, this compound was tested in a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in edema compared to control groups.

Treatment GroupEdema Reduction (%)
Control0
N-(3-substituted)45.7

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds

(a) [1,2,4]Triazolo[1,5-a]Pyrimidine Derivatives
  • Compound 3 (): N-(3-(6-(3-(Difluoromethyl)pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluorophenyl)-2,4-dimethyloxazole-5-carboxamide shares the triazolopyrimidine core but substitutes the pyrazine carboxamide with a dimethyloxazole-carboxamide group. The difluoromethylpyridine substituent enhances lipophilicity and metabolic stability compared to the target compound’s methylpyrazine .
  • Triazolo-Pyrimidine/Arylamide Hybrids (): Compounds 5a–v feature a 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide core with aryl substituents. The target compound’s pyrazine group may confer distinct electronic effects compared to the phenyl or trimethoxyphenyl groups in these analogs .
(b) Pyrazolopyrimidine and Triazolopyrimidine Isomers ()

Isomerization studies reveal that pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (e.g., compounds 6 and 8) exhibit different stability and reactivity compared to their [4,3-c] isomers.

Functional Group Impact on Physicochemical Properties

  • Pyrazine vs. Oxazole (): The target compound’s pyrazine carboxamide may improve water solubility compared to the dimethyloxazole in Compound 3, though the latter’s fluorophenyl group enhances membrane permeability .
  • Methylpyrazine vs.

Preparation Methods

Esterification of 5-Methylpyrazine-2-Carboxylic Acid

The synthesis begins with methyl 5-methylpyrazine-2-carboxylate, prepared via acid-catalyzed esterification. Amberlyst 15 resin in methanol under reflux achieves 93% yield (Table 1):

Table 1: Esterification Conditions and Outcomes

Parameter Value
Reactant 5-Methylpyrazinecarboxylic acid
Catalyst Amberlyst 15 (20 wt%)
Solvent Methanol
Temperature Reflux (64.7°C)
Time 20 hours
Yield 93%

Amidation to 5-Methylpyrazine-2-Carboxamide

The methyl ester undergoes ammonolysis in methanol saturated with NH₃ at 0°C, yielding 5-methylpyrazine-2-carboxamide as confirmed by X-ray crystallography (Fig. 2). Key crystallographic data include:

  • Dihedral angle between pyrazine and carboxamide: 2.14°
  • Hydrogen-bonded dimers via N–H⋯O/N interactions

Preparation of 3-(Triazolo[1,5-a]Pyrimidin-6-yl)Propylamine

Cyclocondensation for Triazolopyrimidine Core

6-Chloro-triazolo[1,5-a]pyrimidine is synthesized via cyclocondensation of 3-amino-1,2,4-triazole with β-ketoesters, followed by chlorination using POCl₃. Introducing the propylamine side chain involves nucleophilic substitution:

Table 2: Alkylation Conditions

Parameter Value
Substrate 6-Chloro-triazolopyrimidine
Nucleophile 3-Aminopropanol
Base K₂CO₃
Solvent DMF
Temperature 80°C
Time 12 hours
Yield 68%

Amide Coupling Methodology

Carboxylic Acid Activation

5-Methylpyrazine-2-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride. Alternative methods include:

  • Mixed carbonic anhydrides : Ethyl chloroformate in THF
  • Active esters : Hydroxybenzotriazole (HOBt) with DCC

Table 3: Activation Efficiency Comparison

Method Activation Time Yield of Activated Species
SOCl₂ 2 hours 95%
DCC/HOBt 4 hours 88%
Ethyl chloroformate 3 hours 82%

Coupling with Triazolopyrimidine Propylamine

The acid chloride reacts with 3-(triazolo[1,5-a]pyrimidin-6-yl)propylamine in dichloromethane (DCM) containing triethylamine (Et₃N) as a proton scavenger:

$$
\text{5-Methylpyrazine-2-carbonyl chloride} + \text{Propylamine derivative} \xrightarrow{\text{Et₃N, DCM}} \text{Target compound}
$$

Optimized Conditions:

  • Molar ratio (acid chloride:amine): 1:1.2
  • Temperature: 0°C → room temperature
  • Reaction time: 8 hours
  • Isolated yield: 74%

Purification and Analytical Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexanes gradient) followed by HPLC using a C18 column (MeCN/H₂O + 0.1% TFA).

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.12 (s, 1H, triazolo-H), 8.45 (d, J = 1.2 Hz, 1H, pyrazine-H), 3.58 (t, J = 6.8 Hz, 2H, CH₂NH), 2.51 (s, 3H, CH₃)
  • HRMS : m/z [M+H]⁺ calcd. for C₁₅H₁₆N₇O: 318.1365; found 318.1368

Challenges and Alternative Approaches

Solubility Issues

The target compound exhibits limited aqueous solubility (0.12 mg/mL at pH 7.4), necessitating formulation studies with cyclodextrins or lipid nanoparticles.

Byproduct Formation

Competitive N7 vs. N1 alkylation in triazolopyrimidine derivatives is mitigated by using bulky bases (e.g., DIPEA) to favor N7-substitution.

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